
3,6-Dichloro-9-formylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-9-formylacridine is a chemical compound belonging to the acridine family. Acridines are known for their planar structure, which allows them to intercalate into DNA. This property makes them significant in various scientific fields, including medicinal chemistry and molecular biology.
Méthodes De Préparation
The synthesis of 3,6-Dichloro-9-formylacridine typically involves the chlorination of acridine derivatives. One common method includes the reaction of 3,6-dichloroacridine with formylating agents under controlled conditions. Industrial production methods often employ large-scale chlorination and formylation reactions, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3,6-Dichloro-9-formylacridine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,6-Dichloro-9-formylacridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex acridine derivatives.
Biology: Due to its ability to intercalate into DNA, it is used in studies related to DNA binding and replication.
Medicine: Acridine derivatives, including this compound, are explored for their potential anticancer properties.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-9-formylacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, affecting processes like replication and transcription. The molecular targets include DNA and various enzymes involved in DNA processing pathways.
Comparaison Avec Des Composés Similaires
3,6-Dichloro-9-formylacridine can be compared with other acridine derivatives such as 9-formylacridine and 9-formylanthracene. While all these compounds share the ability to intercalate into DNA, this compound is unique due to the presence of chlorine atoms, which can influence its reactivity and binding affinity. Similar compounds include:
- 9-Formylacridine
- 9-Formylanthracene
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
85598-37-4 |
|---|---|
Formule moléculaire |
C14H7Cl2NO |
Poids moléculaire |
276.1 g/mol |
Nom IUPAC |
3,6-dichloroacridine-9-carbaldehyde |
InChI |
InChI=1S/C14H7Cl2NO/c15-8-1-3-10-12(7-18)11-4-2-9(16)6-14(11)17-13(10)5-8/h1-7H |
Clé InChI |
XXNWKHYMAWDRMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C3C=C(C=CC3=C2C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
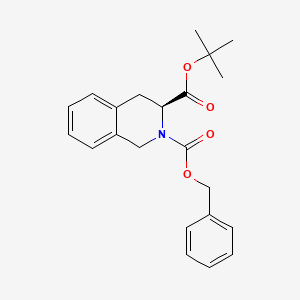

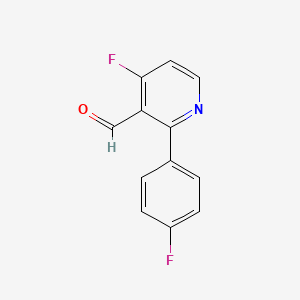


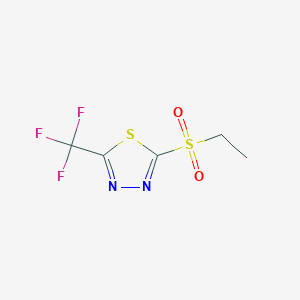
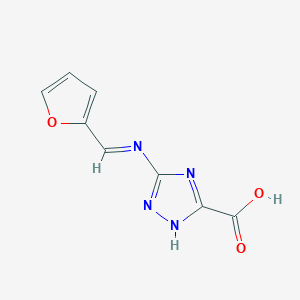
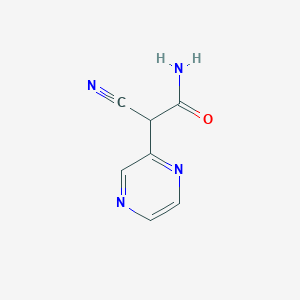

![N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine](/img/structure/B13093549.png)
![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)

![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)
